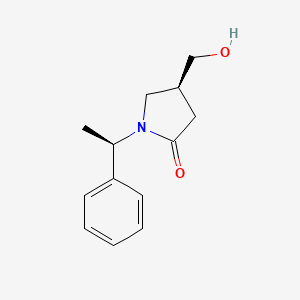
4-Methyl-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
4-Methyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H7NO . It is a derivative of Pyrrole-2-carboxaldehyde (Py-2-C), which has been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Synthesis Analysis
Pyrrole-2-carboxaldehydes can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . Two new pyrrole carboxaldehydes have been synthesized, which have the N-positions of a pyrazole ring and the pyrrole ring connected by an ethylene chain .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with a methyl group at the 4-position and a formyl group at the 2-position .Chemical Reactions Analysis
Pyrrole-2-carboxaldehydes are involved in various chemical reactions. For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .Physical And Chemical Properties Analysis
4-Methyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 109.13 g/mol . It is a white to yellow solid .Applications De Recherche Scientifique
Pharmaceutical Research
4-Methyl-1H-pyrrole-2-carbaldehyde: is a significant compound in pharmaceutical research due to its pyrrole structure, which is a common motif in many pharmacologically active molecules . It has been identified as a potential building block for synthesizing various therapeutic agents, including those with antidiabetic properties. The compound’s derivatives are being explored for their role as biomarkers in diabetes, as they are structurally related to pyrraline, a known marker for diabetes .
Material Science
In material science, 4-Methyl-1H-pyrrole-2-carbaldehyde serves as a precursor for the synthesis of conductive polymers . These polymers have applications in creating anti-static coatings and electrochromic devices. The compound’s ability to polymerize and form extended π-conjugated systems is crucial for developing materials with desirable electronic properties.
Environmental Science
Research in environmental science has explored the use of 4-Methyl-1H-pyrrole-2-carbaldehyde in the detection and quantification of pollutants . Its derivatives can be used as chemosensors due to their selective reactivity towards certain heavy metals and toxins, aiding in environmental monitoring and cleanup efforts.
Agriculture
In the agricultural sector, 4-Methyl-1H-pyrrole-2-carbaldehyde and its derivatives are being studied for their potential use as growth promoters and protectants against plant pathogens . The compound’s ability to interact with biological systems could lead to the development of new agrochemicals that enhance crop yield and resistance.
Analytical Chemistry
Analytical chemists utilize 4-Methyl-1H-pyrrole-2-carbaldehyde in the development of new analytical methods . It can be used to create novel reagents and indicators for chemical assays, improving the sensitivity and specificity of various analytical techniques.
Biochemistry Research
In biochemistry, this compound is instrumental in studying enzyme reactions and metabolic pathways . Its structural similarity to naturally occurring compounds allows researchers to use it as a mimic or inhibitor in enzymatic studies, providing insights into biochemical processes and potential therapeutic targets.
Safety and Hazards
Orientations Futures
The future directions of research on 4-Methyl-1H-pyrrole-2-carbaldehyde could involve further exploration of its synthesis, chemical reactions, and biological activities. The importance of the Py-2-C skeleton in vivo suggests that molecules containing this skeleton could have various biological functions .
Relevant Papers The paper “Pyrrole-2-carboxaldehydes: Origins and Physiological Activities” provides a comprehensive review of Py-2-C derivatives, discussing their origins, structural characteristics, natural sources, and physiological activities . Other relevant papers include “4-Acetyl-1H-pyrrole-2-carbaldehyde” and "1H-Pyrrole-2-carboxaldehyde, 1-ethyl-" .
Mécanisme D'action
Target of Action
It’s known that pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that pyrrole derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that molecules containing this skeleton have various biological functions.
Biochemical Pathways
It’s known that pyrrole derivatives can be involved in various biological functions
Pharmacokinetics
The compound’s physical properties such as its molecular weight (10913) and its form (white to yellow solid) suggest that it may have certain bioavailability characteristics . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It’s known that pyrrole derivatives can have various biological functions
Action Environment
It’s known that pyrrole derivatives can be sensitive to certain conditions . For instance, 3-Methyl-1H-pyrrole-2-carbaldehyde may be toxic to the aquatic environment and should be handled with care to avoid environmental pollution . More research is needed to discuss how environmental factors influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carbaldehyde.
Propriétés
IUPAC Name |
4-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(4-8)7-3-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIUKYUNGBBIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556111 | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24014-19-5 | |
| Record name | 4-Methyl-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24014-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
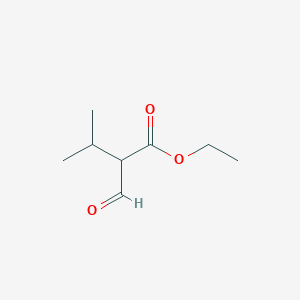
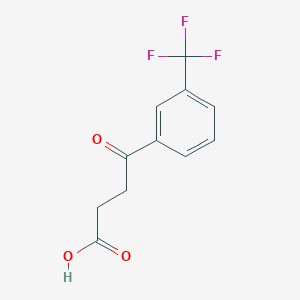
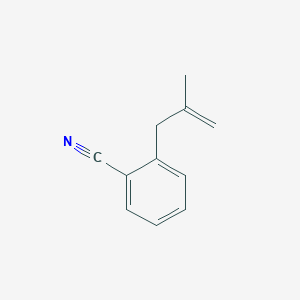
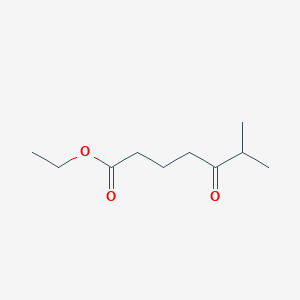

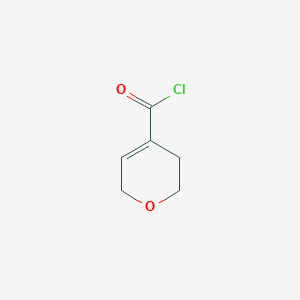
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
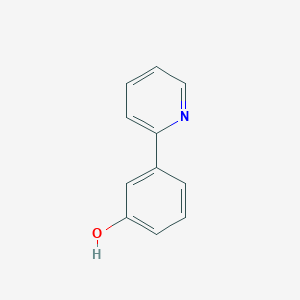
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
